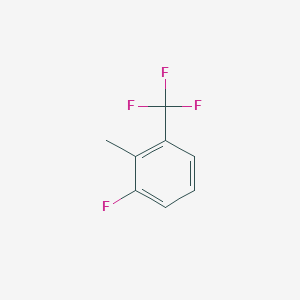

3-Fluoro-2-methylbenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-methylbenzotrifluoride is a chemical compound with the CAS Number: 910911-43-2. It has a molecular weight of 178.13 and its IUPAC name is 1-fluoro-2-methyl-3-(trifluoromethyl)benzene . It is stored at a temperature of 2-8°C and has a purity of 97%. It is a liquid at room temperature .

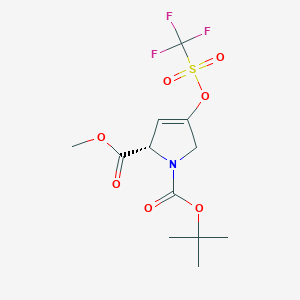

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methylbenzotrifluoride is 1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzotrifluoride is a liquid at room temperature . It has a molecular weight of 178.13 and a density of 1.2 .Wissenschaftliche Forschungsanwendungen

Chemistry

3-Fluoro-2-methylbenzotrifluoride: is a valuable compound in organic chemistry due to its trifluoromethyl group, which can greatly influence the physical and chemical properties of molecules . It’s used as a building block for synthesizing more complex fluorinated organic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science .

Medicine

In medicinal research, fluorine atoms, like those in 3-Fluoro-2-methylbenzotrifluoride , are crucial for creating compounds with desired biological activity. Fluorinated compounds often show increased metabolic stability and improved bioavailability . This compound could serve as a precursor for developing new drugs.

Materials Science

The incorporation of fluorinated compounds, such as 3-Fluoro-2-methylbenzotrifluoride , into materials can result in unique properties like high thermal stability and chemical resistance . This makes it an important compound for developing advanced materials, including polymers and coatings.

Environmental Science

In environmental science, 3-Fluoro-2-methylbenzotrifluoride could be used to study the environmental fate of fluorinated compounds. Its stability and persistence can help in understanding the long-term effects of fluorinated pollutants in the ecosystem .

Analytical Methods

3-Fluoro-2-methylbenzotrifluoride: can be used in analytical chemistry as a standard or reagent. Its distinct chemical structure allows for its use in chromatography and mass spectrometry to identify or quantify other substances .

Synthesis

This compound is utilized in various synthesis processes. It can act as an intermediate in the synthesis of more complex molecules, especially in the creation of fluorinated aromatic compounds which are often used in pharmaceuticals and agrochemicals .

Pharmacology

In pharmacology, 3-Fluoro-2-methylbenzotrifluoride can be involved in the synthesis of pharmacologically active molecules. The fluorine atoms can significantly affect the pharmacokinetics of these molecules, potentially leading to the development of new therapeutic agents .

Biotechnology

The compound’s role in biotechnology could be in the development of new biocatalysts or as a building block for bioactive molecules. Its fluorinated structure can be leveraged to explore novel biochemical pathways or interactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-fluoro-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGIKTVAIPINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474669 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylbenzotrifluoride | |

CAS RN |

910911-43-2 |

Source

|

| Record name | 3-Fluoro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)

![Ethyl (2E)-3-{1-methyl-4-[(4-methylphenyl)-carbonyl]-1H-pyrrol-2-yl}prop-2-enoate](/img/structure/B1314732.png)

![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)